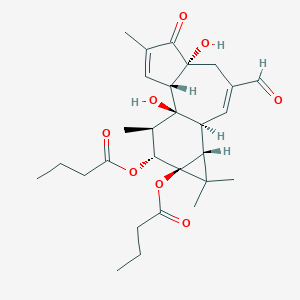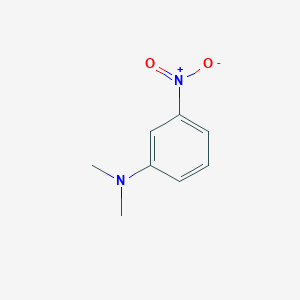
3-Amino-2-chloro-4-méthylpyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Amino-2-chloro-4-methylpyridine involves multiple steps, starting from basic raw materials such as 4,4-dimethoxy-2-butanone and malononitrile. Key processes include Knoevenagel condensation, cyclization, chlorination, hydrolysis, and the Hoffmann rearrangement. This methodology has been optimized to achieve a total yield of 57.3% (Fan, 2008). An improved process for the scalable synthesis of this compound, with a total yield of 62.1%, highlights the commercial viability of its production (Ge et al., 2011).
Molecular Structure Analysis
The molecular structure of 3-Amino-2-chloro-4-methylpyridine and its derivatives has been extensively studied using techniques such as FT-IR, X-ray diffraction, and computational methods. These studies reveal that the compound can form complex molecular salts through proton transfer to endocyclic nitrogen, involving charge-assisted and hydrogen bonding, which significantly influence its supramolecular structure (Hanif et al., 2020).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, forming molecular salts with aromatic carboxylic acids through proton transfer. These reactions result in diverse supramolecular architectures, demonstrating the role of weak and strong noncovalent interactions in the crystal packing (Khalib et al., 2014).
Physical Properties Analysis
The physical properties of 3-Amino-2-chloro-4-methylpyridine derivatives have been characterized, revealing insights into their stability, molecular electrostatic potentials, and NBO analyses. Such studies provide a foundation for understanding the stability and charge delocalization within these molecules (Velraj et al., 2015).
Chemical Properties Analysis
Investigations into the chemical properties of 3-Amino-2-chloro-4-methylpyridine highlight its role in the formation of complex structures with metals, demonstrating its potential for applications in coordination chemistry and materials science. For example, Co(II) complexes with 3-Amino-2-chloro-4-methylpyridine showcase interesting magnetic properties and crystal structures, indicative of high-spin cobalt(II) (Arab Ahmadi et al., 2011).
Applications De Recherche Scientifique
Chimie pharmaceutique
La 3-amino-2-chloro-4-méthylpyridine est un composé organique polyvalent qui joue un rôle crucial en chimie pharmaceutique . Elle sert d'intermédiaire clé pour synthétiser des composés comme la névirapine pour le traitement du VIH/SIDA . Dans la synthèse de médicaments, elle subit des réactions cruciales comme la substitution, l'amidation, la cyclisation, la bromation, la déméthylation et la désacétylation .
Recherche en oncologie
Ce composé revêt une importance dans la recherche en oncologie . Il est utilisé dans la synthèse de dérivés de pyrazolopyridine pour le traitement du cancer du sein .
Applications en science des matériaux
La this compound trouve également des applications en science des matériaux . Sa structure et sa réactivité uniques la rendent potentiellement utile comme composant de polymères fonctionnels ou comme ligand en chimie de coordination .
Synthèse de la névirapine
La synthèse de la névirapine, un important composé pharmaceutique, implique plusieurs étapes clés et intermédiaires . L'un des intermédiaires critiques de cette synthèse est la this compound, qui joue un rôle crucial dans le processus global .
Hétérocycles halogénés
Safety and Hazards
Orientations Futures
3-Amino-2-chloro-4-methylpyridine is a key intermediate in the synthesis of nevirapine . Nevirapine is a non-nucleoside reverse transcriptase inhibitor used for the treatment of HIV-1 infection . Therefore, the future directions of 3-Amino-2-chloro-4-methylpyridine could be closely tied to advancements in HIV treatment research.
Mécanisme D'action
Target of Action
3-Amino-2-chloro-4-methylpyridine, also known as 2-chloro-4-methylpyridin-3-amine, is a key intermediate in the synthesis of Nevirapine . Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been established to be clinically useful for the treatment of infection by HIV-1 . Therefore, the primary target of this compound is the reverse transcriptase enzyme of the HIV-1 virus.
Propriétés
IUPAC Name |
2-chloro-4-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBCYTOUXLAABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373350 | |
| Record name | 3-Amino-2-chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133627-45-9 | |
| Record name | 3-amino-2-chloro-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133627-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2-chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 3-Amino-2-chloro-4-methylpyridine and what spectroscopic data is available?
A1: 3-Amino-2-chloro-4-methylpyridine is a substituted pyridine derivative. While its molecular formula (C6H7ClN2) and weight are easily determined, detailed spectroscopic data is available from theoretical and experimental studies. [] One study utilized density functional theory (DFT) calculations with the B3LYP method and 6-311++G (d,p) basis set to analyze its vibrational, electronic, and NMR properties. [] This data provides valuable insights into the compound's structure and potential reactivity. You can find more details on the spectroscopic analysis in this research article: .
Q2: Are there efficient synthetic methods for producing 3-Amino-2-chloro-4-methylpyridine?
A2: Yes, several processes have been explored for the synthesis of 3-Amino-2-chloro-4-methylpyridine. One study focused on optimizing the production process, achieving a high yield of 65.4% and a purity of 99.8%. [] Another research effort explored an innovative synthetic route using acetone and ethyl cyanoacetate as starting materials. [] This method demonstrates the ongoing efforts to discover more efficient and sustainable approaches for producing this compound.
Q3: What are the key intermolecular interactions observed in the crystal structure of 3-Amino-2-chloro-4-methylpyridine?
A3: The crystal packing of 3-Amino-2-chloro-4-methylpyridine is primarily stabilized by intermolecular N—H⋯N hydrogen bonds. [] Additionally, an intramolecular N—H⋯Cl contact is present within the molecule itself. [] These interactions contribute to the overall stability and arrangement of the molecules within the crystal lattice.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B17520.png)







![10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B17539.png)




